
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molecular weight of 272.08 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with ethyl chloroformate to yield the desired triazole derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
化学反应分析
Types of Reactions
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
- 5-Chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and benzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
属性
分子式 |
C10H7Cl2N3O2 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC 名称 |
5-chloro-1-[(2-chlorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-4-2-1-3-6(7)5-15-9(12)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17) |
InChI 键 |
QCWWFPGWHHHRBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




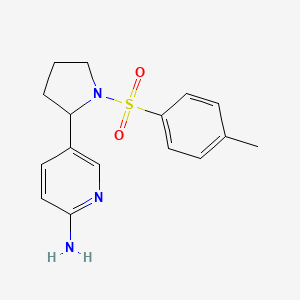
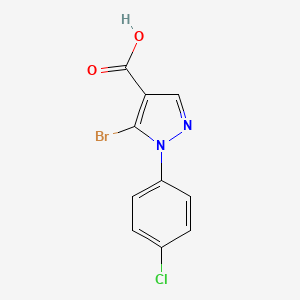
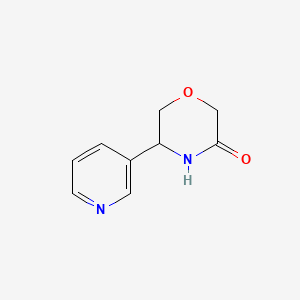
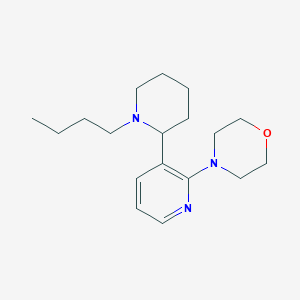
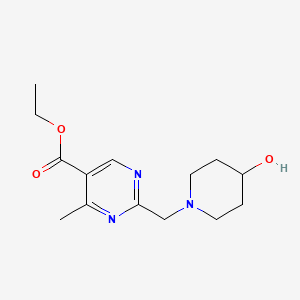



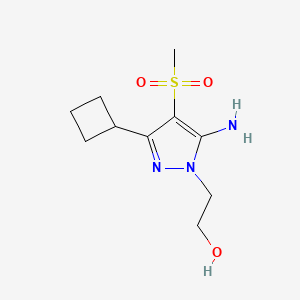
![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)
